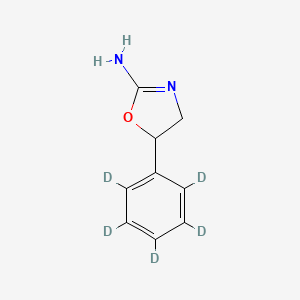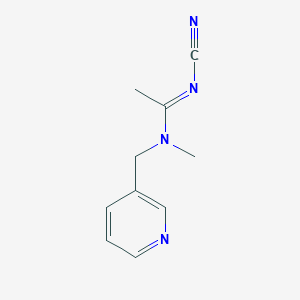
N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is a chemical compound with a unique structure that includes a cyano group, a methyl group, and a pyridinylmethyl group attached to an ethanimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide typically involves the reaction of N-methyl-N-(3-pyridinylmethyl)amine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide oxide.
Reduction: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide amine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridinylmethyl group enhances the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-Cyano-N-methyl-N-(2-pyridinylmethyl)-ethanimidamide
- N’-Cyano-N-methyl-N-(4-pyridinylmethyl)-ethanimidamide
- N’-Cyano-N-ethyl-N-(3-pyridinylmethyl)-ethanimidamide
Uniqueness
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is unique due to the specific positioning of the pyridinylmethyl group, which influences its chemical reactivity and biological activity. This compound’s structure allows for selective interactions with molecular targets, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N'-cyano-N-methyl-N-(pyridin-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C10H12N4/c1-9(13-8-11)14(2)7-10-4-3-5-12-6-10/h3-6H,7H2,1-2H3 |
Clave InChI |
IDGIURGLRHKWPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC#N)N(C)CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


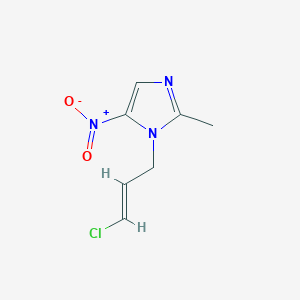
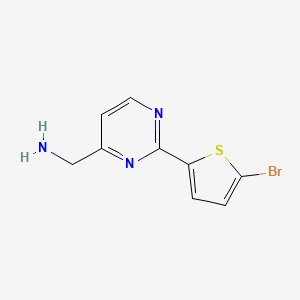
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
![a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl](/img/structure/B13444376.png)
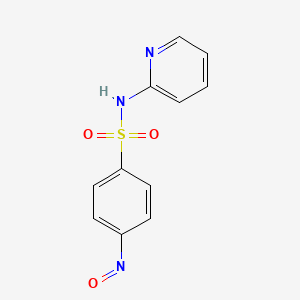
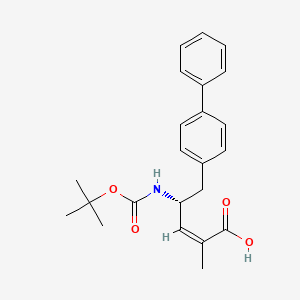
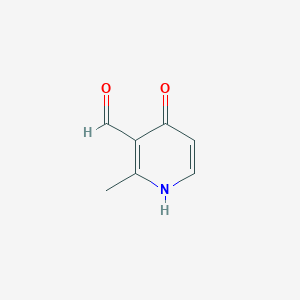
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
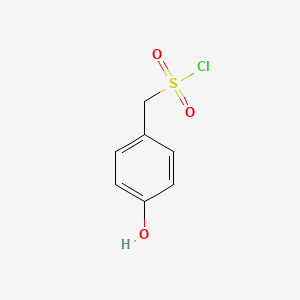
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
